molecular formula C13H8ClF3N4OS2 B11495395 6-[(6-chloro-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one

6-[(6-chloro-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one

Cat. No.: B11495395
M. Wt: 392.8 g/mol
InChI Key: NFPTWWHAHSVSCX-UHFFFAOYSA-N
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Description

6-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE is a complex organic compound that features a unique structure combining benzothiazole and imidazothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE lies in its combination of benzothiazole and imidazothiazole moieties, along with the presence of chloro and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H8ClF3N4OS2

Molecular Weight

392.8 g/mol

IUPAC Name

6-[(6-chloro-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one

InChI

InChI=1S/C13H8ClF3N4OS2/c14-6-1-2-7-8(5-6)24-10(18-7)19-12(13(15,16)17)9(22)21-3-4-23-11(21)20-12/h1-2,5H,3-4H2,(H,18,19)

InChI Key

NFPTWWHAHSVSCX-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(C(=O)N21)(C(F)(F)F)NC3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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